molecular formula C13H18N4O4 B14196673 4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-21-8

4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B14196673
CAS No.: 917759-21-8
M. Wt: 294.31 g/mol
InChI Key: HZQGPZJDCRCFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring. The presence of methoxyethoxy groups at positions 4 and 6 enhances its solubility and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization and subsequent functionalization to introduce the methoxyethoxy groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halides or alkyl groups .

Scientific Research Applications

4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways that control cell growth, differentiation, and apoptosis . The methoxyethoxy groups enhance its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxyethoxy groups enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

917759-21-8

Molecular Formula

C13H18N4O4

Molecular Weight

294.31 g/mol

IUPAC Name

4,6-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C13H18N4O4/c1-18-5-7-20-10-4-3-9-11(16-10)12(17-13(14)15-9)21-8-6-19-2/h3-4H,5-8H2,1-2H3,(H2,14,15,17)

InChI Key

HZQGPZJDCRCFCZ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC2=C(C=C1)N=C(N=C2OCCOC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.